molecular formula C17H18ClN3O4 B2724014 ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 850090-27-6

ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2724014
CAS No.: 850090-27-6
M. Wt: 363.8
InChI Key: UKBFQLTURBRXAB-UHFFFAOYSA-N
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Description

Ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with various functional groups, including an ethyl ester, a chlorobenzoyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.

    Esterification: The ethyl ester group is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace functional groups on the pyrrole ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate: Similar in structure but with different substituents, leading to different chemical and biological properties.

    Indole derivatives: These compounds have a similar heterocyclic structure but with a fused benzene ring, resulting in different reactivity and applications.

The uniqueness of ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with ethyl and formohydrazido groups, along with a 4-chlorophenyl moiety. The molecular formula is C14H16ClN3O3C_{14}H_{16}ClN_{3}O_{3}, and it has a molecular weight of approximately 303.75 g/mol.

Structural Formula

\text{Ethyl 5 4 chlorophenyl formohydrazido carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate}

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, compounds related to this compound have shown effectiveness against various bacterial strains. A comparative study revealed that certain synthesized pyrazole derivatives demonstrated inhibition zones against Bacillus cereus and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Antitumor Activity

The National Cancer Institute (NCI) conducted screening on several pyrrole derivatives, including those structurally similar to our compound. Results showed promising antitumor activity against various cancer cell lines, particularly leukemia subpanels. For instance, one derivative exhibited a GI50 value of 0.03 µM, indicating potent cytotoxicity .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes crucial for microbial growth and cancer cell proliferation. Similar compounds have been shown to disrupt ATP production in cells, leading to apoptosis in cancerous tissues .

Synthesis Methods

The synthesis of this compound typically employs the Vilsmeier-Haack reaction methodology, which allows for efficient formation of the pyrrole ring under controlled conditions. This method has been optimized to enhance yield and purity, making it suitable for both laboratory and industrial applications .

Synthetic Route Overview

StepReagentsConditionsYield
14-Chloroaniline + Ethyl AcetoacetateDMF, POCl₃High
2Hydrazine DerivativeRefluxOptimized
3PurificationCrystallization>90%

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of various pyrrole derivatives against E. coli, Staphylococcus aureus, and Bacillus cereus. The results indicated that the presence of halogen substituents significantly enhanced antibacterial properties compared to non-halogenated analogs. The compound demonstrated an inhibition zone of 25 mm against S. aureus, validating its potential as an antimicrobial agent .

Case Study 2: Anticancer Screening

In another investigation by NCI, ethyl derivatives were screened for their anticancer properties across multiple cell lines. Compounds similar to this compound displayed notable cytotoxic effects with IC50 values in the nanomolar range against leukemia cells, suggesting their viability as lead compounds for further drug development .

Properties

IUPAC Name

ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-4-25-17(24)13-9(2)14(19-10(13)3)16(23)21-20-15(22)11-5-7-12(18)8-6-11/h5-8,19H,4H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBFQLTURBRXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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